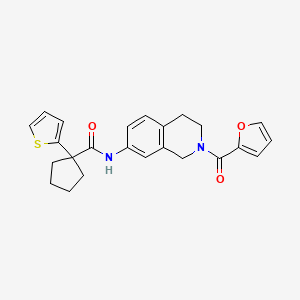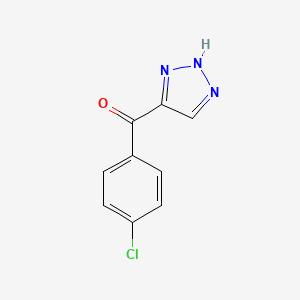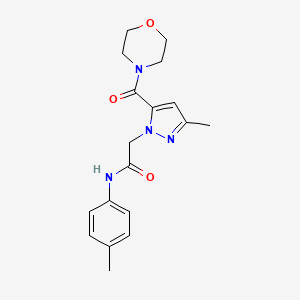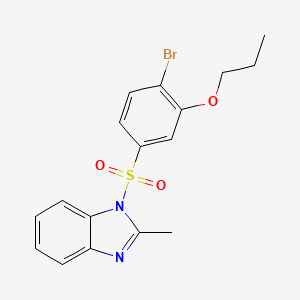
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTB belongs to the class of molecules known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, this compound may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the activation of NF-κB signaling pathway. This compound has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a versatile tool compound that can be used in a wide range of scientific research applications. It has a high degree of purity and stability, which makes it suitable for use in various assays and experiments. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
将来の方向性
There are several future directions for the research on N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide. One potential direction is to study its potential use in the treatment of arthritis and other inflammatory diseases. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Overall, this compound represents a promising tool compound that has the potential to contribute to the advancement of scientific research in various fields.
合成法
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves the condensation of 2-amino-4-(2,5-dimethylphenyl)thiazole with 2-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, such as arthritis, cancer, and bacterial infections. This compound has also been used as a tool compound to study the molecular mechanisms of sulfonamide-based drugs.
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-15(18)19(23)22-20-21-17(12-26-20)16-11-13(2)9-10-14(16)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLARLDSVQAQZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)



![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)






![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)
![N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2946919.png)